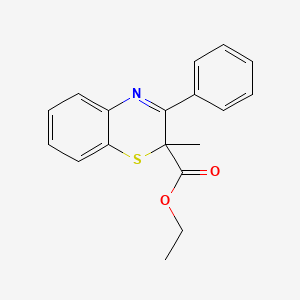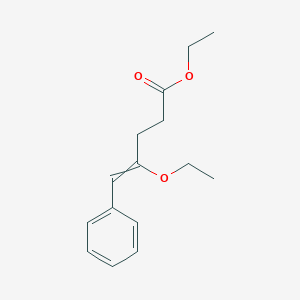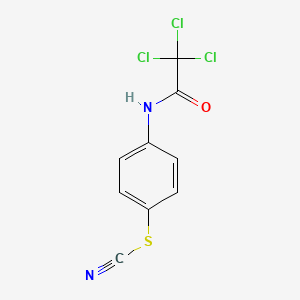
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a thiocyanate group (−S−C≡N) attached to a phenyl ring, which is further substituted with a trichloroacetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester typically involves the reaction of 4-aminophenyl thiocyanate with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminophenyl thiocyanate+Trichloroacetyl chloride→Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The trichloroacetyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester involves its interaction with molecular targets through the thiocyanate and trichloroacetyl groups. The thiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, while the trichloroacetyl group can undergo hydrolysis to release trichloroacetic acid, which may further interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
4-Aminophenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
Trichloroacetyl chloride: Contains the trichloroacetyl group but lacks the thiocyanate group.
Uniqueness
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is unique due to the presence of both the thiocyanate and trichloroacetyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90483-69-5 |
|---|---|
Fórmula molecular |
C9H5Cl3N2OS |
Peso molecular |
295.6 g/mol |
Nombre IUPAC |
[4-[(2,2,2-trichloroacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl3N2OS/c10-9(11,12)8(15)14-6-1-3-7(4-2-6)16-5-13/h1-4H,(H,14,15) |
Clave InChI |
KXLDJGDOFZOXQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
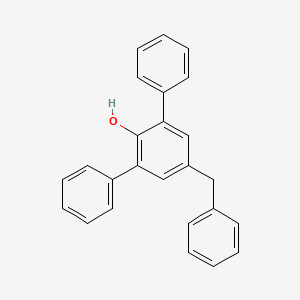
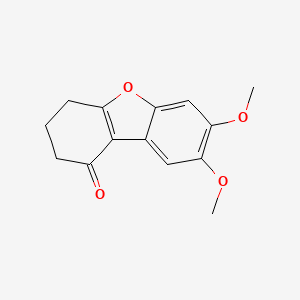
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
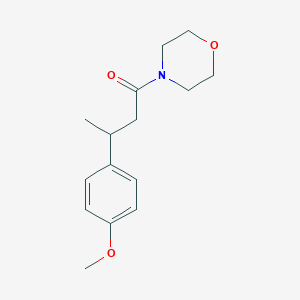
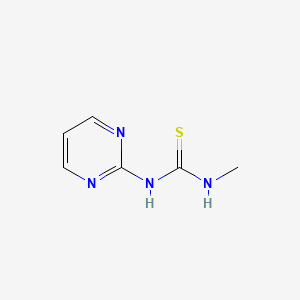
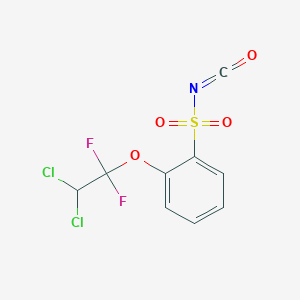
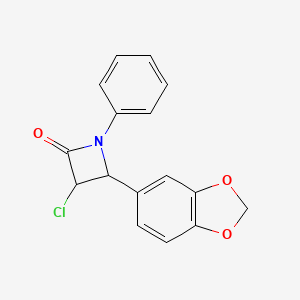
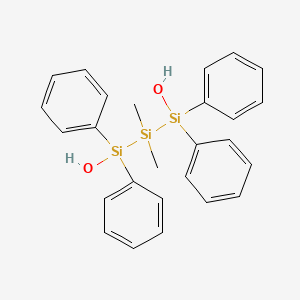
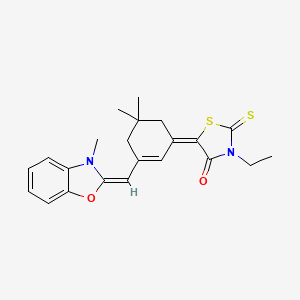
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

